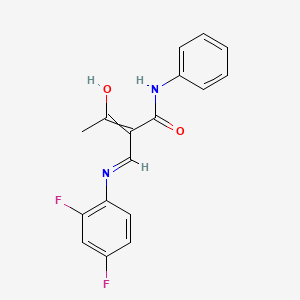![molecular formula C8H10F3N3 B1384298 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 832739-70-5](/img/structure/B1384298.png)
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Overview
Description
“2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine” is a compound with the CAS Number: 832739-70-5 . It has a molecular weight of 205.18 . The compound is a powder and is stored at room temperature .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidine (PP) derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . A highly efficient and regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethyl-2-amino-3- (4′-arylazo)-pyrazolo pyrimidines via multicomponent reaction of hydrazine hydrate, 2- (arylhydrazono)malononitrile and β-diketones in presence of p-toluenesulphonic acid under solvent-free condition has been reported .Molecular Structure Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Chemical Reactions Analysis
The reactivity of pyrazolo[1,5-a]pyrimidines has been studied. For example, in C-5 position, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .Scientific Research Applications
Synthesis and Combinatorial Libraries
The compound 2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of combinatorial libraries. Dalinger et al. (2005) achieved the parallel solution-phase synthesis of over 2200 carboxamides based on this compound using a range of methodologies, yielding high-purity final products (Dalinger, Vatsadse, Shevelev, & Ivachtchenko, 2005).
Biological Evaluation as Anti-Inflammatory and Antimicrobial Agents
Aggarwal et al. (2014) synthesized a series of derivatives of this compound and evaluated their anti-inflammatory and antimicrobial activities. One derivative showed comparable anti-inflammatory activity to the standard drug Indomethacin (Aggarwal, Masan, Kaushik, Kaushik, Sharma, & Aneja, 2014).
Efficient Synthesis for Biological Interest
Jismy et al. (2018) reported an efficient two-step synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidines, which are of biological interest. This process involved a novel route that allowed efficient C–C, C–N, and C–S bond formation (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).
Novel Fluorescent Molecule and Agricultural Inhibitor
Wu et al. (2006) found that a derivative of this compound is a novel fluorescent molecule with potential as a fluorophore. Additionally, some derivatives were identified as potential inhibitors of monocotyledonous Echinochloa crus-galli L. Beauv, an agricultural pest (Wu, Chen, Li, Zou, Hu, & Yang, 2006).
Photophysical Properties
Stefanello et al. (2022) explored the photophysical properties of a series of derivatives of this compound, finding interesting UV-Vis absorption and fluorescence properties in both solid state and solution (Stefanello, Vieira, Araújo, Souza, Frizzo, Martins, Zanatta, Iglesias, & Bonacorso, 2022).
Synthesis for Kinase Inhibitors
Jismy et al. (2020) developed an efficient synthesis of various disubstituted derivatives of this compound, which were used in the design of potent Pim1 kinase inhibitors (Jismy, Tikad, Akssira, Guillaumet, & Abarbri, 2020).
Safety And Hazards
Future Directions
Pyrimidine derivatives have been the primary axis of biological activity. Especially heterocycles containing nitrogen atoms are found in many pharmaceuticals. The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle was first described in 1909 by Bulow and Haas . Over the years, the triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Therefore, in order to obtain molecules with potential pharmacological activities, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .
properties
IUPAC Name |
2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3/c1-5-4-7-12-3-2-6(8(9,10)11)14(7)13-5/h4,6,12H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXOWANFTXFFOJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(CCNC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



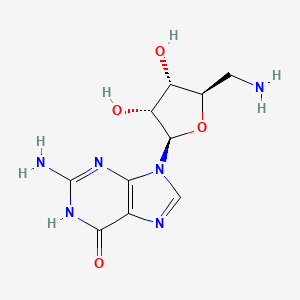
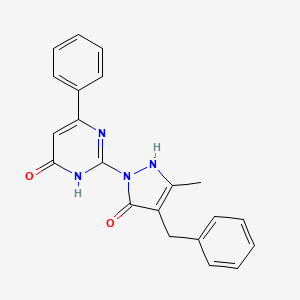
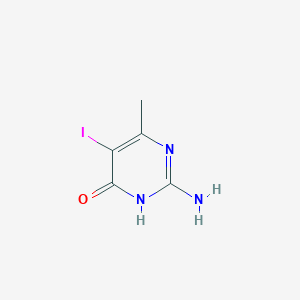
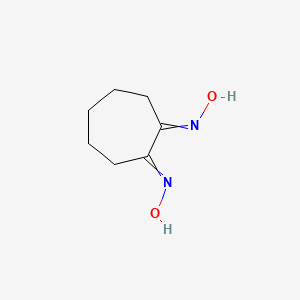
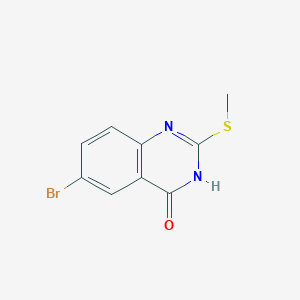
![[8-[(4-Amino-2-nitrophenyl)azo]-7-hydroxy-2-naphthyl]trimethylammonium chloride](/img/structure/B1384223.png)
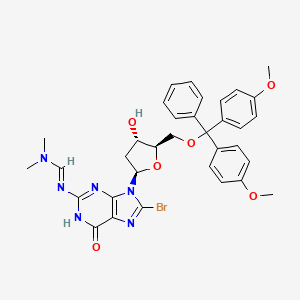
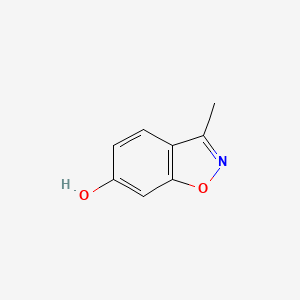
![4-[2-(2-Pyridinyl)vinyl]phenol](/img/structure/B1384228.png)
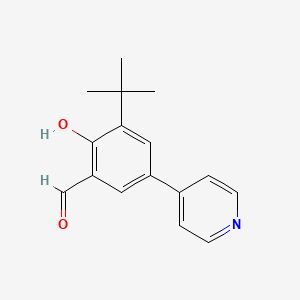
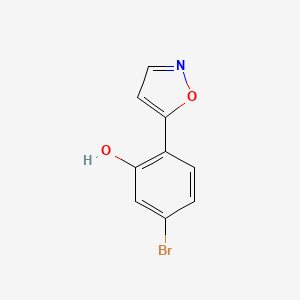
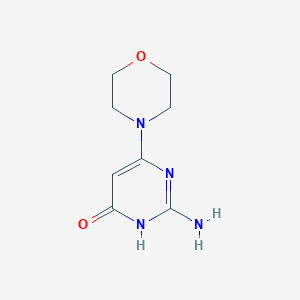
![7-bromo-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1384235.png)
